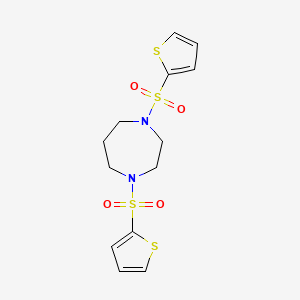![molecular formula C21H28ClNO2 B4331692 N-[2-(1-adamantyloxy)ethyl]-3-chloro-N,4-dimethylbenzamide](/img/structure/B4331692.png)
N-[2-(1-adamantyloxy)ethyl]-3-chloro-N,4-dimethylbenzamide
Descripción general
Descripción
N-[2-(1-adamantyloxy)ethyl]-3-chloro-N,4-dimethylbenzamide is a chemical compound that is commonly known as ABE-DMB. It is a synthetic molecule that has been extensively studied for its potential use in scientific research. ABE-DMB is a potent and selective inhibitor of the protein kinase CK2, which plays a critical role in a variety of cellular processes.
Mecanismo De Acción
The mechanism of action of ABE-DMB involves the inhibition of CK2, which is a serine/threonine protein kinase that is involved in a variety of cellular processes. CK2 plays a critical role in the regulation of cell growth, differentiation, and apoptosis. ABE-DMB inhibits CK2 by binding to the ATP-binding site of the enzyme, which prevents the enzyme from phosphorylating its substrate proteins.
Biochemical and Physiological Effects:
ABE-DMB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, which suggests that it may have potential as a cancer therapeutic. ABE-DMB has also been shown to have neuroprotective effects, which suggests that it may have potential as a treatment for neurodegenerative diseases. Additionally, ABE-DMB has been shown to have anti-inflammatory effects, which suggests that it may have potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABE-DMB has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a useful tool for investigating the role of CK2 in various cellular processes. ABE-DMB is also relatively stable, which makes it easy to handle and store. However, there are also some limitations to using ABE-DMB in lab experiments. It is a synthetic molecule that is difficult and time-consuming to synthesize, which can limit its availability and use. Additionally, ABE-DMB is a relatively new compound, and there is still much to learn about its properties and potential uses.
Direcciones Futuras
There are several future directions for research on ABE-DMB. One potential area of research is the development of new and improved synthesis methods for ABE-DMB, which could make it more widely available and easier to use in lab experiments. Another potential area of research is the investigation of the potential therapeutic uses of ABE-DMB, particularly in the treatment of cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of ABE-DMB and its potential as a research tool.
Aplicaciones Científicas De Investigación
ABE-DMB has been extensively studied for its potential use in scientific research. It has been shown to be a potent and selective inhibitor of CK2, which plays a critical role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. ABE-DMB has been used in a variety of research studies to investigate the role of CK2 in various cellular processes, including cancer, neurodegeneration, and inflammation.
Propiedades
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-3-chloro-N,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClNO2/c1-14-3-4-18(10-19(14)22)20(24)23(2)5-6-25-21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,5-9,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUVVDLQDAPMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CCOC23CC4CC(C2)CC(C4)C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-adamantyloxy)ethyl]-3-chloro-N,4-dimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-butoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B4331614.png)
![methyl 4-(3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)benzoate](/img/structure/B4331623.png)
![methyl 4-(3-{[(2,4-dimethylphenyl)amino]carbonyl}-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)benzoate](/img/structure/B4331625.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331632.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331644.png)
![methyl {2-isopropyl-5-methyl-4-[(4-phenylpiperazin-1-yl)sulfonyl]phenoxy}acetate](/img/structure/B4331655.png)
![1-(4-methylbenzoyl)-1',3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1'H-2,2'-biimidazole](/img/structure/B4331669.png)

![ethyl 1',3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1'H-2,2'-biimidazole-1-carboxylate](/img/structure/B4331688.png)
![N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide](/img/structure/B4331699.png)
![N,N'-bis[2-(1-adamantyloxy)ethyl]-N,N'-dimethylnaphthalene-1,5-disulfonamide](/img/structure/B4331703.png)
![N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4331705.png)
![N-{4-[(1-adamantylamino)carbonyl]phenyl}-1-[(5-bromo-2-thienyl)sulfonyl]prolinamide](/img/structure/B4331716.png)
